4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-(2-(Propylamino)ethyl)indolin-2-one derivatives involves multi-step sequences starting from precursors such as (2-methyl-3-nitrophenyl)acetic acid, utilizing methods like the Reissert indole synthesis and the Batcho-Leimgruber modification. These procedures are designed to introduce the propylaminoethyl group into the indolin-2-one framework efficiently (Gallagher et al., 1985); (Cannon et al., 1984).
Molecular Structure Analysis
Extensive NMR spectroscopy, including 1D-NOE, 2D-HSQC, and HMBC experiments, has been utilized to establish the molecular structures of these compounds, revealing their complex arrangements and confirming the presence of the propylaminoethyl group in the indolin-2-one nucleus (Fretz, Gaugler, & Schneider, 2000).
Chemical Reactions and Properties
The chemical reactivity of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride involves interactions with various reagents under different conditions, leading to a variety of derivatives. These reactions include carbomethylation processes and interactions with acyl halides, showcasing the compound's versatility in chemical synthesis (Dai et al., 2014); (Ryabova et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are crucial for their potential application in pharmacology. These characteristics are determined through standard analytical methods, ensuring that the compounds maintain their integrity and activity under various conditions.
Chemical Properties Analysis
The chemical properties of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride, including its reactivity, functional group transformations, and interaction with biological molecules, are essential for understanding its pharmacological potential. Studies on its anticancer and antimicrobial activities further highlight the chemical's relevance in medicinal chemistry (Meti et al., 2016).
Scientific Research Applications
Dopaminergic Activity
- Prejunctional Dopamine Receptor Agonist : 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride acts as a potent and selective prejunctional dopamine receptor agonist, inhibiting constrictor response in the isolated perfused rabbit ear artery (Gallagher et al., 1985).
- Dopaminergic Agent Metabolite : It is proposed as a biologically active metabolite of a dopaminergic agent, showing high potency in vivo and in vitro in various assays (Cannon et al., 1984).
Chemical Synthesis and Analysis
- Chemical Synthesis : The compound has been synthesized through a multi-step sequence involving Reissert indole synthesis (Dai et al., 2014).
- Analytical Use in Therapeutic Drug Monitoring : It is utilized as an internal standard in the hydrophilic interaction liquid chromatography-electrospray ionization mass spectrometry for monitoring drugs like metformin and rosuvastatin in human plasma (Antonopoulos et al., 2018).
Pharmacology and Therapeutic Potential
- Dopamine Agonists Synthesis : Synthesis and evaluation of related compounds have been conducted to explore dopaminergic agonist properties, showing modest biological activity in vivo (Nichols et al., 1989).
- Impurity Characterization in Drug Substances : It has been characterized as an impurity in ropinirole hydrochloride drug substance, with its structure and synthesis discussed in detail (Sahasrabuddhey et al., 2007).
Advanced Chemical Applications
- Cholinesterase Inhibitors and Antioxidants for Alzheimer's Disease : Derivatives of indoline-3-propionic acids, including those with N-methyl-N-ethyl carbamate moieties, have been developed as cholinesterase inhibitors and antioxidants for Alzheimer's treatment (Yanovsky et al., 2012).
- Anticancer and Antimicrobial Activities : Synthesis of novel 3-substituted-indolin-2-ones containing chloropyrroles showed significant anticancer and antimicrobial activities (Jin et al., 2011).
properties
IUPAC Name |
4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12;/h3-5,14H,2,6-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCGGLKJGMCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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